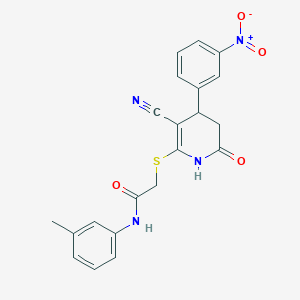
2-((3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of organic molecules known for their diverse chemical properties and potential applications in various fields. The synthesis and analysis of such compounds are crucial for understanding their behavior and potential uses.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of arylidenecyanothioacetamides with α-nitroketones or through a three-component reaction involving aromatic aldehydes, α-nitroketones, and cyanothioacetamide. These processes result in compounds like 2-acylamino-5-amino-4-aryl-3-cyanothiophenes, which share structural similarities with the compound of interest (Rodinovskaya, Shestopalov, & Chunikhin, 2002).
Molecular Structure Analysis
The molecular structure of these compounds, including their crystal and molecular structures, can be elucidated using techniques such as X-ray diffraction. The structures often reveal interesting aspects such as the presence of thiophene rings, which are indicative of the compound's potential reactivity and properties (Wang et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves various pathways, including regioselective attack and cyclization, leading to the formation of heterocyclic derivatives. These reactions are crucial for generating biologically active molecules and understanding the compound's chemical behavior (Shams et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Anticancer Activity and Antioxidant Properties : Sayed et al. (2021) explored the synthesis and characterization of 5,6,7,8-tetrahydroisoquinolines bearing a 3(4)-nitrophenyl group. These compounds exhibit potential anticancer and antioxidant properties, which may relate to compounds similar to the one . The synthesis involved regioselective cyclocondensation, highlighting the compound's potential as a precursor in developing pharmacologically active agents (Sayed et al., 2021).
Insecticidal Activity : The synthesis and toxicity of pyridine derivatives, including structures similar to the target compound, were investigated by Bakhite et al. (2014). These compounds showed significant insecticidal activity against the cowpea aphid, suggesting potential applications in agricultural pest control (Bakhite et al., 2014).
Antimicrobial Activity : Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety, demonstrating antimicrobial activity. This suggests the potential of similar compounds for use in developing new antimicrobial agents (Bondock et al., 2008).
Novel Synthesis Methods : Krivokolysko et al. (1998) developed new methods for synthesizing alkyl-substituted 6-oxo-3-cyano-1,4,5,6-tetrahydropyridine-2-thiolates, demonstrating the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Krivokolysko et al., 1998).
Cardiotonic Properties : Krauze et al. (2005) investigated the cardiotonic properties of related compounds, indicating potential for development into new cardiotonic drugs. This research underscores the diverse therapeutic possibilities of such chemical structures (Krauze et al., 2005).
Eigenschaften
IUPAC Name |
2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-13-4-2-6-15(8-13)23-20(27)12-30-21-18(11-22)17(10-19(26)24-21)14-5-3-7-16(9-14)25(28)29/h2-9,17H,10,12H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETLNNIVQLSASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

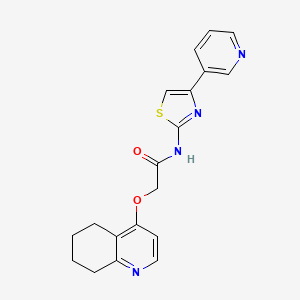
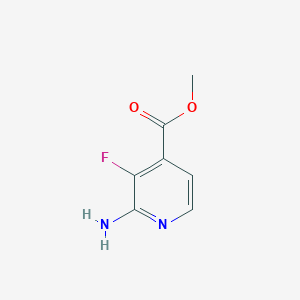

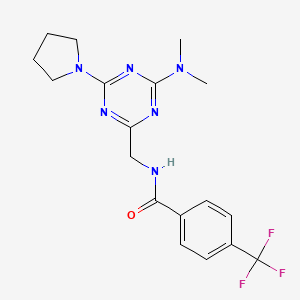

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide](/img/structure/B2487508.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2487509.png)
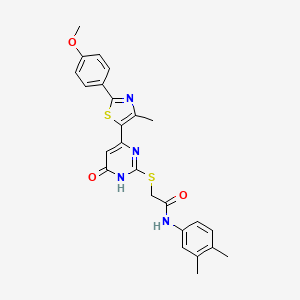

![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2487514.png)
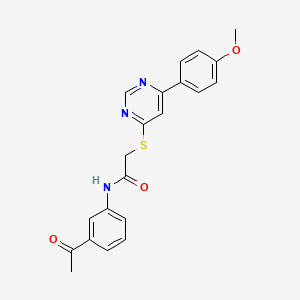

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487517.png)
